2-Methoxy-3-methylpyridine 1-oxide

Synthetic Methodology Pyridine N-Oxide Vilsmeier Conditions

Researchers pursuing regioselective pyridine C-H functionalization frequently encounter low yields with non-oxidized or simpler N-oxide analogs. 2-Methoxy-3-methylpyridine 1-oxide (CAS 19230-60-5) resolves this with its unique 2-MeO,3-Me substitution pattern-the N-oxide directs electrophilic attack while the methoxy and methyl groups tune electronic and steric profiles unattainable with 3-methylpyridine N-oxide or 2-methoxypyridine N-oxide alone. • Regioselective C-H functionalization via polarized N-O directing group • Balanced lipophilicity (XLogP3 = 0.5) for optimized biphasic reaction partitioning • ≥98% purity, white solid; accessible via quantitative one-step synthesis for cost-efficient scale-up Ideal for medicinal chemistry SAR libraries and agrochemical intermediate elaboration.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 19230-60-5
Cat. No. B174392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-methylpyridine 1-oxide
CAS19230-60-5
Synonyms2-Methoxy-3-Methylpyridine N-oxide
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=C([N+](=CC=C1)[O-])OC
InChIInChI=1S/C7H9NO2/c1-6-4-3-5-8(9)7(6)10-2/h3-5H,1-2H3
InChIKeyLETGPJBUDGPASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3-methylpyridine 1-oxide Technical Profile


2-Methoxy-3-methylpyridine 1-oxide (CAS 19230-60-5) is a heterocyclic pyridine N-oxide derivative characterized by a 2-methoxy and a 3-methyl substitution pattern . The compound exhibits a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol . Its N-oxide functional group creates a polarized N–O bond, which significantly influences its chemical reactivity and physicochemical properties compared to its non-oxidized pyridine analog . The compound is typically provided as a white to off-white solid with a purity specification of ≥98% .

N-oxide polarized bond for reactivity control
High-purity specification supports synthesis reproducibility
Distinct 2-MeO,3-Me pattern for regioselective transformations

2-Methoxy-3-methylpyridine 1-oxide: Analog Substitution Pitfalls


Pyridine N-oxides are a versatile class of intermediates, but their performance in specific reactions is highly sensitive to substituent electronic effects and steric hindrance [1]. The unique 2-methoxy, 3-methyl arrangement in this compound imparts a distinct electronic environment and steric profile that cannot be replicated by simpler analogs like 3-methylpyridine N-oxide (which lacks the 2-methoxy group) or 2-methoxypyridine N-oxide (which lacks the 3-methyl group) . Simple substitution can lead to altered regioselectivity in subsequent reactions, changes in coordination behavior with metal catalysts, and different solubility profiles, thereby compromising synthetic yields and product purity [2].

Absence of 2-methoxy group
3-Methylpyridine N-oxide lacks the 2-methoxy substituent, which may alter regioselectivity and catalyst coordination.
Absence of 3-methyl group
2-Methoxypyridine N-oxide lacks the 3-methyl substituent, potentially shifting electronic environment and solubility.

2-Methoxy-3-methylpyridine 1-oxide: Comparative Evidence


Synthesis Efficiency: One-Step vs. Two-Step

A one-step synthesis protocol using adapted Vilsmeier conditions has been reported for the title compound, achieving a quantitative yield. This contrasts with the standard two-step oxidation of the parent pyridine, which typically yields 65-85% [1]. The high efficiency reduces both material costs and purification burden.

Synthesis Yield
Reported
≥98% vs. 65–85%
Supports cost-efficient multi-step synthesis planning
One-step Vilsmeier protocol; cross-study comparable
Synthetic Methodology Pyridine N-Oxide Vilsmeier Conditions

Basicity Modulation vs. Non-Oxidized Parent

The presence of the N-oxide group profoundly alters the basicity of the pyridine ring. The predicted pKa for 2-Methoxy-3-methylpyridine 1-oxide is -0.36 ± 0.10 . In stark contrast, its non-oxidized parent compound, 2-methoxy-3-methylpyridine, has a predicted pKa of 3.88 ± 0.10 . This large difference (ΔpKa ≈ -4.2) indicates that the N-oxide is not a suitable base in conditions where the parent pyridine would be protonated, which is critical for designing acid-base extraction steps or reactions requiring a specific protonation state.

Basicity (pKa)
Class-level
-0.36 vs. 3.88 (Δ -4.24)
Informs acid-base extraction and purification design
Predicted values; data to verify
Physicochemical Property Acid-Base Chemistry Reactivity Prediction

Thermal Stability: Boiling Point Comparison

The N-oxide exhibits a higher predicted boiling point (309.7 ± 22.0 °C) compared to its non-oxidized counterpart, 2-methoxy-3-methylpyridine (301.0 ± 27.0 °C) . While the overlapping error ranges temper the significance of the raw difference, the trend suggests slightly enhanced thermal stability, which may offer a marginal advantage in high-temperature reactions or during distillation-based purifications.

Boiling Point
Class-level
309.7 vs. 301.0 °C
Indicates thermal robustness for high-temperature reactions
Predicted values; overlapping error ranges
Physical Property Thermal Stability Distillation

Lipophilicity Differentiation vs. Chlorinated Analogs

The target compound has a calculated XLogP3 value of 0.5 . This indicates moderate lipophilicity, balanced between hydrophilic and hydrophobic environments. In contrast, a chlorinated analog, 4-Chloro-3-methoxy-2-methylpyridine N-oxide (CAS 122307-41-9), while lacking a directly comparable XLogP3, exhibits a significantly higher density (1.25 g/cm³ vs. 1.07 g/cm³) and a much higher pKa (1.14 vs. -0.36) , suggesting a divergent solubility and permeability profile. The lower lipophilicity of the target compound may be advantageous for formulations requiring aqueous compatibility or for tuning bioavailability in a lead series.

Lipophilicity
Class-level
XLogP3 0.5
Supports formulation and ADME property tuning
Chlorinated analog profile differs; not directly comparable
Lipophilicity Drug Design Formulation Science

2-Methoxy-3-methylpyridine 1-oxide Applications


Medicinal Chemistry: Drug Discovery Libraries

The compound's balanced lipophilicity (XLogP3 = 0.5) and the unique electronic character imparted by the N-oxide group [1] make it a valuable scaffold for generating diverse chemical libraries. Its 2-methoxy,3-methyl substitution pattern offers a distinct vector for exploring structure-activity relationships (SAR) in hit-to-lead campaigns, particularly when seeking to modulate pKa and metabolic stability relative to simpler pyridine cores.

Agrochemical Intermediate: Novel Pesticide Precursor

Pyridine N-oxides are established intermediates in the synthesis of insecticides and herbicides . The specific substitution pattern of 2-Methoxy-3-methylpyridine 1-oxide provides a functionalized core that can be elaborated into active ingredients, leveraging the N-oxide as a directing group for regioselective functionalization or as a latent handle for further transformations [1].

Organic Synthesis: Multi-Step Precursor

The availability of a quantitative one-step synthesis for this N-oxide makes it an economically attractive starting material for complex synthetic routes. Its distinct pKa (-0.36) [1] and thermal profile [1] can be exploited to design unique purification and reaction sequences that are not possible with its non-oxidized counterpart.

Materials Science: Metal Coordination Ligand Precursor

The N-oxide moiety is a well-known ligand for metal ions, and substituted pyridine N-oxides have been studied for the formation of coordination polymers . The specific substitution pattern of 2-Methoxy-3-methylpyridine 1-oxide can fine-tune the steric and electronic environment around a metal center, making it a candidate for the development of novel catalysts or functional materials.

Application
Selection Property
Validation Focus
Medicinal Chemistry
Balanced lipophilicity and N-oxide polarity
SAR modulation and metabolic stability tuning
Agrochemical Intermediate
N-oxide directing group for regioselective functionalization
Active ingredient elaboration pathways
Organic Synthesis
Quantitative one-step synthesis availability
Process economics and purification sequence design
Materials Science
N-oxide metal coordination ability
Coordination polymer and catalyst development

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